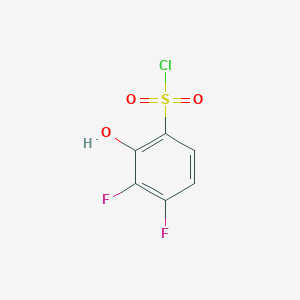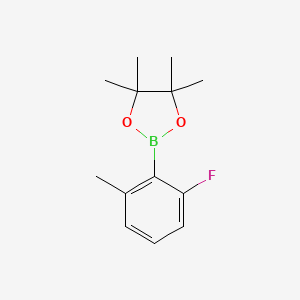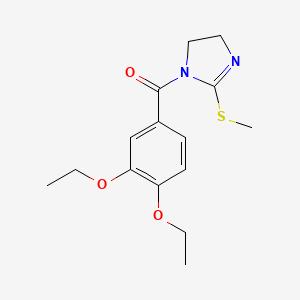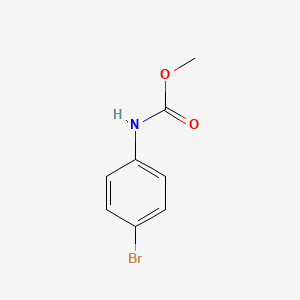
1-(クロロメチル)-4-ヨード-2,5-ジメチルベンゼン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene is an organic compound with the molecular formula C9H10ClI It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group at the 1-position, an iodine atom at the 4-position, and two methyl groups at the 2- and 5-positions
科学的研究の応用
1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene has several applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as a radiolabeled compound in imaging studies.
- Used in the synthesis of biologically active molecules for drug discovery.
-
Medicine
- Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
-
Industry
- Utilized in the production of specialty chemicals and materials with specific properties.
準備方法
The synthesis of 1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene can be achieved through several methods:
-
Synthetic Routes
-
Reaction Conditions
- The halogenation reaction typically requires a solvent such as acetic acid and a temperature range of 50-70°C.
- The chloromethylation reaction is carried out at room temperature with continuous stirring to ensure complete reaction.
-
Industrial Production Methods
- Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available precursors and employing large-scale reactors to ensure high yield and purity.
化学反応の分析
1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene undergoes various chemical reactions, including:
-
Substitution Reactions
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Electrophilic Substitution: The iodine atom can be replaced by other electrophiles under suitable conditions.
-
Oxidation and Reduction
Oxidation: The methyl groups can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
-
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or methanol.
-
Major Products
- Substituted benzene derivatives, carboxylic acids, and reduced benzene compounds.
作用機序
The mechanism of action of 1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene involves its interaction with various molecular targets and pathways:
-
Molecular Targets
- The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as DNA and proteins.
- The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity.
-
Pathways Involved
- The compound can undergo metabolic activation in biological systems, leading to the formation of reactive intermediates that interact with cellular components.
類似化合物との比較
1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-(Chloromethyl)-4-bromo-2,5-dimethylbenzene: Similar structure but with a bromine atom instead of iodine.
1-(Chloromethyl)-4-fluoro-2,5-dimethylbenzene: Contains a fluorine atom instead of iodine.
1-(Chloromethyl)-4-chloro-2,5-dimethylbenzene: Has a chlorine atom in place of iodine.
-
Uniqueness
- The presence of the iodine atom in 1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene imparts unique reactivity and binding properties due to iodine’s larger atomic size and higher polarizability compared to other halogens.
特性
IUPAC Name |
1-(chloromethyl)-4-iodo-2,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClI/c1-6-4-9(11)7(2)3-8(6)5-10/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDMLDCINFFPHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B2528091.png)



![2-(1-methyl-1H-indol-3-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2528098.png)


![methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B2528104.png)






